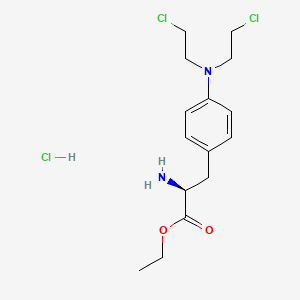

4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Melphalan ethyl ester hydrochloride is a derivative of melphalan, a chemotherapy medication used to treat various types of cancer, including multiple myeloma and ovarian cancer . Melphalan ethyl ester hydrochloride is an alkylating agent that interferes with the DNA and RNA synthesis in cancer cells, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melphalan ethyl ester hydrochloride involves several steps. Initially, 4-nitro-L-phenylalanine is converted to its phthalimide by heating with phthalic anhydride, followed by esterification to produce the ethyl ester . Catalytic hydrogenation is then used to reduce the nitro group to an amino group . The amino compound is treated with ethylene oxide to achieve bishydroxyethylation, followed by chlorination and hydrolysis to produce melphalan ethyl ester hydrochloride .

Industrial Production Methods

Industrial production of melphalan ethyl ester hydrochloride typically involves the same synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Melphalan ethyl ester hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of carboxylic acids and alcohols.

Alkylation: As an alkylating agent, it can form covalent bonds with DNA, leading to cross-linking and disruption of DNA synthesis.

Common Reagents and Conditions

Acidic Hydrolysis: Typically involves heating with dilute hydrochloric acid or sulfuric acid.

Basic Hydrolysis: Involves the use of sodium hydroxide or potassium hydroxide.

Major Products Formed

Acidic Hydrolysis: Produces carboxylic acids and alcohols.

Basic Hydrolysis: Produces carboxylate salts and alcohols.

Scientific Research Applications

Melphalan ethyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Melphalan ethyl ester hydrochloride exerts its effects by alkylating the DNA nucleotide guanine, causing cross-linking between DNA strands . This chemical alteration inhibits DNA and RNA synthesis, leading to cell death . The compound is taken up by tumor cells via a neutral amino acid active pathway shared by leucine .

Comparison with Similar Compounds

Similar Compounds

Melphalan: The parent compound, used in chemotherapy.

Melphalan flufenamide: An optimized derivative providing targeted delivery of active metabolites to cells expressing aminopeptidases.

L-phenylalanine mustard: Another derivative with similar alkylating properties.

Uniqueness

Melphalan ethyl ester hydrochloride is unique due to its ethyl ester modification, which enhances its lipophilicity and cellular uptake . This modification allows for more efficient delivery and increased potency compared to its parent compound .

Biological Activity

4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride, commonly known as melphalan ethyl ester hydrochloride , is a nitrogen mustard alkylating agent primarily used in the treatment of multiple myeloma and certain types of breast cancer. This compound exhibits significant biological activity through its mechanism of action, which involves the alkylation of DNA, leading to cytotoxic effects on rapidly dividing cancer cells.

Chemical Structure and Properties

The molecular formula of this compound is C15H23Cl3N2O. The compound features two chloroethyl groups attached to a phenylalanine backbone, which is responsible for its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H23Cl3N2O |

| Molecular Weight | 346.72 g/mol |

| CAS Number | 63868-91-3 |

| Solubility | Soluble in water and ethanol |

Melphalan ethyl ester functions as an alkylating agent by forming covalent bonds with DNA, particularly at the N7 position of guanine. This interaction leads to cross-linking of DNA strands, preventing proper DNA replication and transcription, ultimately resulting in cell death. The compound's efficacy is enhanced by its ability to penetrate cellular membranes due to its esterification, which facilitates better bioavailability compared to its parent compound, melphalan.

Antitumor Activity

Research has demonstrated that melphalan ethyl ester exhibits potent antitumor activity across various cancer cell lines. In vitro studies have shown that it can induce apoptosis in solid tumor cells with an IC50 value of approximately 1.30 μM against HepG2 cells, which are representative of liver cancer . Furthermore, in vivo studies using xenograft models have confirmed its effectiveness in inhibiting tumor growth by approximately 48.89% compared to control treatments .

Case Studies

- Multiple Myeloma Treatment : A clinical study involving patients with multiple myeloma indicated that melphalan ethyl ester combined with other agents significantly improved response rates compared to monotherapy. The combination therapy led to higher complete response rates and improved overall survival .

- Breast Cancer : In a cohort study focusing on breast cancer patients, melphalan ethyl ester was administered as part of a conditioning regimen prior to stem cell transplantation. Results showed that patients experienced fewer relapses and improved progression-free survival compared to historical controls .

Toxicity and Side Effects

While effective, the use of melphalan ethyl ester is associated with several side effects due to its cytotoxic nature:

- Hematological Toxicity : Patients often experience myelosuppression, leading to anemia, thrombocytopenia, and leukopenia.

- Gastrointestinal Symptoms : Nausea and vomiting are common following administration.

- Secondary Malignancies : Long-term use has been linked to an increased risk of secondary cancers due to its mutagenic potential.

Research Findings

Recent studies have focused on optimizing the therapeutic index of melphalan ethyl ester by exploring various formulations and combination therapies:

- Combination with HDAC Inhibitors : Research indicates that combining melphalan with histone deacetylase (HDAC) inhibitors enhances its antitumor efficacy by promoting apoptosis in resistant cancer cells .

- Nanoparticle Delivery Systems : Investigations into nanoparticle-based delivery systems have shown promise in improving the pharmacokinetics and reducing systemic toxicity associated with melphalan administration .

Properties

CAS No. |

63868-91-7 |

|---|---|

Molecular Formula |

C15H23Cl3N2O2 |

Molecular Weight |

369.7 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;hydrochloride |

InChI |

InChI=1S/C15H22Cl2N2O2.ClH/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17;/h3-6,14H,2,7-11,18H2,1H3;1H/t14-;/m0./s1 |

InChI Key |

AKDSHMBQGUDSBE-UQKRIMTDSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.